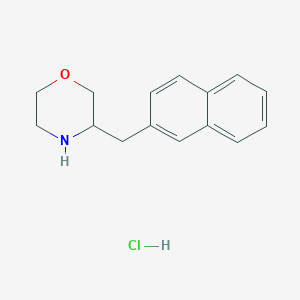
3-(2-Naphthylmethyl)morpholine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Naphthylmethyl)morpholine HCl is a chemical compound with a molecular weight of 263.76 g/mol. It is known for its high purity and unique blend of reactivity and selectivity, making it a valuable asset for advanced research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Naphthylmethyl)morpholine HCl typically involves the reaction of naphthalen-2-ylmethyl chloride with morpholine in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and yield. The final product is purified through crystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Naphthylmethyl)morpholine HCl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-ylmethyl ketone, while reduction may produce naphthalen-2-ylmethylamine .
Scientific Research Applications
3-(2-Naphthylmethyl)morpholine HCl has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Naphthylmethyl)morpholine HCl involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators. This compound also affects mitochondrial ATP levels and enzyme activities, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: Known for its neuroprotective effects and anti-inflammatory properties.
2-(Naphthalen-2-ylmethyl)pyrrolidine hydrochloride: Similar structure but different biological activities.
Uniqueness
3-(2-Naphthylmethyl)morpholine HCl stands out due to its unique combination of reactivity and selectivity, making it a versatile compound for various research applications. Its ability to modulate multiple biological pathways also highlights its potential therapeutic benefits .
Properties
IUPAC Name |
3-(naphthalen-2-ylmethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-2-4-14-9-12(5-6-13(14)3-1)10-15-11-17-8-7-16-15;/h1-6,9,15-16H,7-8,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHRVSLSUAFVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














